2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-(3-pyridin-2-yloxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNMVHHPWXBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid
Retrosynthetic Analysis of the 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid Scaffold
A logical retrosynthetic analysis of this compound identifies two primary bond disconnections. The most apparent disconnection is the ether linkage of the acetic acid side chain, which points to a Williamson ether synthesis as a plausible final step. This approach involves the alkylation of a key intermediate, 3-(pyridin-2-yloxy)phenol (B2765781), with a haloacetic acid derivative.
Development of Novel Synthetic Pathways
The synthesis of this compound is typically approached in a two-step sequence: the formation of the diaryl ether intermediate, followed by the addition of the acetic acid side chain.
The initial and most critical step is the formation of the 3-(pyridin-2-yloxy)phenol intermediate. A highly efficient and regioselective Ullmann condensation of 2-halopyridines with phenols has been described, which provides a direct route to 2-aryloxypyridines. nih.gov This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base.
Following the successful synthesis of the 3-(pyridin-2-yloxy)phenol intermediate, the acetic acid moiety is introduced via a Williamson ether synthesis. This reaction involves the O-alkylation of the phenol (B47542) with an alkyl haloacetate, such as ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Regioselective Functionalization Approaches
A key challenge in the synthesis of the 3-(pyridin-2-yloxy)phenol intermediate is achieving regioselectivity when using resorcinol (B1680541) as the starting material. To address this, one of the hydroxyl groups of resorcinol can be protected, for example, as a methyl ether (resorcinol monomethyl ether), prior to the Ullmann coupling. This ensures that the coupling reaction occurs at the desired hydroxyl position. The protecting group can then be removed in a subsequent step to yield the desired intermediate.
One-Pot and Multi-Component Reaction Strategies
While a one-pot synthesis for this compound has not been explicitly detailed in the literature, the synthesis of a related, more complex derivative, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, has been achieved in a one-pot reaction from 2-(3-acetylphenoxy)acetic acid. noveltyjournals.com This suggests that with careful selection of reagents and reaction conditions, a one-pot approach for the target molecule could be developed, potentially combining the diaryl ether formation and the alkylation of the phenolic hydroxyl group in a single synthetic operation.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Catalyst and Ligand Design for Enhanced Efficiency
For the Ullmann diaryl ether synthesis, the choice of catalyst and ligand is critical. Copper(I) salts, such as CuI, are commonly used as catalysts. The efficiency of the coupling can be significantly enhanced by the use of appropriate ligands. A variety of ligands have been shown to be effective in promoting Ullmann-type reactions, including N,N-dimethylglycine and various salicylaldimine ligands. The selection of the ligand can influence reaction rates and yields, and can be tailored to the specific substrates being used.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 | Good to Excellent |
| CuI | TMEDA | K2CO3 | DMF | 110-120 | Good to High |
| Cu2O | Chxn-Py-Al | Cs2CO3 | Acetonitrile | 82 | High |
| CuI | Salicylaldimine | K3PO4 | Dioxane | 101 | Good |
Solvent and Temperature Parameters
The choice of solvent and reaction temperature also plays a crucial role in the synthesis. For the Ullmann condensation, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dioxane are commonly employed. Reaction temperatures typically range from 80 to 120 °C.
For the subsequent Williamson ether synthesis, solvents like acetone (B3395972) or DMF are often used, with a base such as potassium carbonate (K2CO3) to facilitate the deprotonation of the phenol. This reaction is often carried out at reflux temperature. The final hydrolysis of the ester to the carboxylic acid is typically performed using an aqueous base, such as sodium hydroxide, in a mixed solvent system.
| Reaction Step | Solvent | Base | Temperature |
| Ullmann Condensation | Dioxane | Cs2CO3 | 90-110°C |
| Williamson Ether Synthesis (Alkylation) | Acetone | K2CO3 | Reflux |
| Ester Hydrolysis | THF/Methanol/Water | LiOH | Room Temperature to 65°C |
Stereoselective Synthesis of Enantiomers (if applicable)
The principles of stereoselective synthesis, including the use of chiral auxiliaries, catalytic asymmetric synthesis, and resolution techniques, are not applicable to this compound. This is because the molecule is achiral, lacking a stereocenter, and therefore does not exist as a pair of enantiomers. Its structure is symmetrical in a way that it is superimposable on its mirror image. Consequently, the subsections detailing methodologies for producing single enantiomers are not relevant for this particular compound.
Not applicable.
Not applicable.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable manufacturing processes. While specific research on green synthetic routes for this exact molecule is not extensively detailed in publicly available literature, the broader strategies applied to the synthesis of phenoxyacetic acids and related aromatic ethers can be extrapolated.
The traditional synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, which typically uses a phenol and a haloacetic acid (like chloroacetic acid) in the presence of a base. This method can generate significant salt waste and may use hazardous solvents. Green chemistry approaches aim to mitigate these issues through several key principles:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids (like CO2), or ionic liquids can significantly reduce the environmental impact of the synthesis.
Catalytic Approaches: The development of novel catalytic systems can improve the efficiency and selectivity of the synthesis, reducing the need for stoichiometric reagents and minimizing waste. For instance, enzyme-catalyzed reactions are being explored for their high selectivity and mild reaction conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes and sometimes under solvent-free conditions. jetir.org This technique has been successfully applied to the synthesis of some phenoxyacetic acid derivatives. jetir.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and other auxiliary substances.
Renewable Feedstocks: While the core aromatic structures of this compound are derived from petrochemical sources, research into producing phenols and other aromatic precursors from renewable biomass is an active area of green chemistry.
Potential Green Synthetic Strategies for this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Waste Prevention | Designing a synthesis with high atom economy to minimize byproducts. | Reduced waste treatment costs and environmental pollution. |
| Safer Solvents and Auxiliaries | Utilizing water or biodegradable solvents instead of hazardous organic solvents. | Improved worker safety and reduced environmental contamination. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. | Lower energy costs and a smaller carbon footprint. |
| Use of Renewable Feedstocks | Investigating bio-based routes to the phenolic and pyridyl precursors. | Reduced reliance on fossil fuels and a more sustainable process. |
| Catalysis | Developing efficient catalysts to replace stoichiometric reagents. | Increased reaction efficiency, reduced waste, and easier product purification. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Despite a comprehensive search for scientific literature, detailed information regarding the mechanistic investigations and molecular interactions of the chemical compound this compound is not available. Published research specifically addressing the enzyme kinetics, receptor binding profiles, molecular recognition features, and cellular target engagement of this particular molecule could not be identified.
The search for data on molecular targets and binding mechanisms, including enzyme kinetic studies and receptor binding profiling, yielded no specific results for this compound. Similarly, there is a lack of available information concerning the analysis of its molecular recognition features, such as hydrogen bonding networks or hydrophobic and π-stacking interactions. Furthermore, no cellular target engagement studies, for instance, using thermal shift assays or proteomics-based approaches, have been reported for this compound.
Consequently, it is not possible to provide a thorough and informative article that adheres to the requested outline and focuses solely on this compound. The creation of data tables with detailed research findings is also not feasible due to the absence of such data in the public domain. Any attempt to generate the requested content would require speculation and the inclusion of information not directly pertinent to the specified compound, which would contradict the explicit instructions provided.
Therefore, this article cannot be generated as requested due to the lack of specific scientific research on this compound.
Mechanistic Investigations and Molecular Interactions of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid
Impact of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid on Defined Cellular Pathways (in vitro/ex vivo models)
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the mechanistic investigations, molecular interactions, or the impact of this compound on defined cellular pathways in in vitro or ex vivo models could be identified.
Consequently, information regarding the compound's effects on specific cellular signaling cascades, enzyme activities, or gene expression profiles is not available. The absence of such research prevents a detailed discussion of its molecular interactions and the cellular responses it may elicit.
Further research is required to elucidate the biological activity of this compound and to understand its potential interactions with cellular components and pathways. Without foundational in vitro and ex vivo studies, its mechanism of action remains unknown.
Data Tables
No data from experimental studies on the biological effects of this compound are available to be presented in tabular format.
Structure Activity and Structure Property Relationship Sar/spr Studies of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid Analogues
Design Principles for Systematic Structural Modifications of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid
The molecular architecture of this compound offers three primary regions for systematic modification: the pyridine (B92270) ring, the central phenoxy bridge, and the terminal acetic acid group. The design principles for creating analogues are guided by established medicinal chemistry strategies aimed at modulating the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile.
Key design strategies include:
Pharmacophore Hybridization: This approach involves combining the structural features of the parent molecule with other known active pharmacophores to create hybrid compounds with potentially enhanced or novel activities.
Bioisosteric Replacement: Functional groups or fragments within the molecule are replaced with other groups that have similar physical or chemical properties. This is often done to improve metabolic stability, modulate binding interactions, or alter pharmacokinetic profiles. For example, the carboxylic acid can be replaced with other acidic groups like tetrazole.
Conformational Constraint: The diaryl ether linkage provides significant rotational freedom. Introducing bulky substituents or creating cyclic analogues can restrict this flexibility, locking the molecule into a specific, more biologically active conformation. This strategy is based on the principle that a rigid conformation which fits optimally into a target's binding site can lead to a higher binding affinity. A common design feature in related compound classes is the use of an intramolecular hydrogen bond to position key structural elements in a favorable conformation for binding.
Substituent-Based Modification: This classical approach involves adding various substituents to the aromatic rings to probe the steric and electronic requirements of the biological target. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing ionization state and binding interactions.
These principles allow for a rational and systematic exploration of the chemical space around the core scaffold to identify analogues with optimized activity.
Impact of Substituent Variation on Molecular Interactions and Biological Activity
The biological profile of this compound analogues is highly sensitive to the nature and position of substituents on its three key moieties.
The pyridine ring is a key interaction site, with its nitrogen atom often acting as a hydrogen bond acceptor. Modifications to this ring can significantly impact binding affinity and selectivity. SAR studies on related pyridine-containing compounds have revealed several important trends.
Electronic Effects: The introduction of electron-withdrawing groups, such as a trifluoromethyl group at the 5-position of the pyridine ring, has been shown to be essential for potent herbicidal activity in some series of pyridine derivatives. mdpi.com Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, which may strengthen or weaken interactions depending on the nature of the target binding site.
Steric and Positional Effects: The position of substituents is critical. For instance, in studies of epibatidine (B1211577) analogues, a bromo substituent led to significantly greater affinity for β2- over β4-containing nicotinic receptors, demonstrating that substituents can impart subtype selectivity. researchgate.net Similarly, an amino group on the pyridine ring also conferred selectivity for β2-containing receptors. researchgate.net
Introduction of Functional Groups: Adding functional groups that can participate in additional hydrogen bonding or other interactions is a common strategy. However, some modifications can be detrimental; for example, hydroxy and dimethylamino substitutions on the pyridine ring of epibatidine resulted in affinities that were too low for accurate measurement. researchgate.net
| Modification Site | Substituent Type/Position | Observed Impact on Biological Activity | Example Compound Class |
|---|---|---|---|
| Pyridine Ring | 5-Trifluoromethyl | Essential for potent herbicidal activity | 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acids mdpi.com |
| Pyridine Ring | Bromo | Increased binding affinity and receptor subtype selectivity | Epibatidine analogues researchgate.net |
| Pyridine Ring | Amino | Conferred receptor subtype selectivity | Epibatidine analogues researchgate.net |
| Pyridine Ring | Hydroxy, Dimethylamino | Significantly decreased binding affinity | Epibatidine analogues researchgate.net |
Substitution on the Central Phenoxy Ring: Adding substituents to the central phenyl ring can enhance activity by forming new interactions with the biological target. In one study of diaryl ether derivatives, the presence of a chlorine or hydroxyl group at the para-position of a phenyl ring significantly enhanced antitumor activity. nih.gov Another study on enzyme inhibitors found that placing a hydrogen bond acceptor group at the 4-position of one of the phenyl rings led to a marked increase in inhibitory potency, likely due to new interactions with key amino acid residues like serine. chemrxiv.orgnih.gov
Modification of the Ether Linkage: The ether oxygen atom itself is a key feature, capable of acting as a hydrogen bond acceptor and influencing the molecule's conformational flexibility. While direct bioisosteric replacement of the ether oxygen (e.g., with sulfur to form a thioether) is a possible modification, a more common strategy involves altering the groups around it. The goal is to influence the dihedral angles between the aromatic rings, thereby controlling the molecule's three-dimensional shape. The diaryl ether scaffold is recognized as a fundamental element in medicinal and agrochemical agents aimed at a variety of biological targets. researchgate.net
The carboxylic acid group is a critical pharmacophoric feature, typically acting as a strong hydrogen bond donor and acceptor, and often engaging with positively charged residues (like arginine or lysine) or metal ions in an enzyme's active site.
Ester and Amide Formation: Conversion of the carboxylic acid to an ester or amide is a common prodrug strategy. This modification neutralizes the negative charge, increasing lipophilicity and potentially enhancing cell membrane permeability. For a series of herbicidal compounds, carboxylic esters demonstrated higher activity than the corresponding free acids or amides. mdpi.com In other cases, forming amide or acyl hydrazone derivatives of arylalkanoic acids has been shown to enhance anti-inflammatory activity while reducing the gastrointestinal irritation associated with the free acid moiety. nih.govdrughunter.com
Bioisosteric Replacement: The carboxylic acid can be replaced by other acidic functional groups to modulate acidity and improve physicochemical properties. The 5-substituted tetrazole ring is a widely used non-classical bioisostere of carboxylic acids. Tetrazoles have a similar pKa to carboxylic acids but offer greater lipophilicity, which can be advantageous for target binding and pharmacokinetic profiles. fiveable.me Other potential bioisosteres include hydroxamic acids, sulfonamides, and acyl sulfonamides. fiveable.me
| Modification Type | Resulting Functional Group | General Impact on Properties/Activity | Reference/Context |
|---|---|---|---|
| Esterification | Ester (-COOR) | Increased lipophilicity; can enhance activity (e.g., herbicides) | Prodrug strategy; improved herbicidal activity mdpi.com |
| Amidation | Amide (-CONR₂) | Neutralizes charge; can enhance activity and reduce side effects | Improved anti-inflammatory profile for NSAIDs nih.gov |
| Hydrazone Formation | Acyl Hydrazone (-CONHNH=CR₂) | Can lead to enhanced biological activity | Derivatives of phenoxyacetic acids nih.gov |
| Bioisosteric Replacement | Tetrazole | Similar pKa to carboxylic acid with greater lipophilicity | Commonly used to improve pharmacokinetic properties fiveable.me |
| Bioisosteric Replacement | Acyl Sulfonamide | Can significantly increase binding potency through enhanced H-bonding | HCV NS3 protease inhibitors fiveable.me |
Conformational Analysis and its Correlation with Biological Activity
The biological activity of flexible molecules like this compound is intimately linked to their conformational preferences. The two ether linkages act as rotational axes, allowing the two aromatic rings to adopt a wide range of spatial orientations relative to each other. This flexibility means the molecule exists as an ensemble of different conformers in solution.
Computational methods and experimental techniques like NMR spectroscopy are used to study these conformational preferences. researchgate.net The key hypothesis is that only a specific subset of these conformers, often referred to as the "bioactive conformation," is capable of binding effectively to the biological target. The energy required to adopt this bioactive conformation is a critical factor in determining binding affinity.
SAR studies often reveal that structural modifications which pre-organize the molecule into its bioactive conformation can lead to a significant increase in potency. For example, introducing a bulky substituent near one of the ether linkages can create steric hindrance that disfavors certain rotations, thereby increasing the population of the desired conformer. A highly successful strategy in related molecules involves designing analogues where an intramolecular hydrogen bond can form, locking the key pharmacophoric elements into a rigid, high-affinity binding conformation.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Modeling
QSAR and chemoinformatic modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrxiv.org For analogues of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.
These models are built by calculating a set of molecular descriptors for each analogue, which quantify various aspects of its structure:
Electronic Descriptors: (e.g., Hammett constants, partial charges) describe the electron distribution and its influence on interactions.
Steric Descriptors: (e.g., molecular volume, surface area) describe the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) describe the molecule's lipophilicity and its partitioning behavior between aqueous and lipid environments.
Different QSAR methods can be employed. Two-dimensional (2D-QSAR) models correlate activity with bulk properties, while three-dimensional (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D shape of the molecules and the spatial distribution of their properties. researchgate.net These 3D-QSAR models can generate contour maps that highlight regions where modifications (e.g., adding steric bulk or electrostatic groups) are predicted to either increase or decrease biological activity, thus guiding the design of more potent analogues. researchgate.net Studies on related phenoxy acetic acid derivatives have successfully used these models to predict biological activity and rationalize observed SAR. chemrxiv.org
Computational and Theoretical Chemistry Studies of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, rooted in quantum mechanics, are used to determine the three-dimensional structure, electron distribution, and energy of a molecule, which collectively govern its stability and reactivity. For a molecule like 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, these calculations provide a foundational understanding of its chemical behavior.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., HOMO-LUMO analysis)
The electronic structure of this compound can be elucidated using methods like Density Functional Theory (DFT). Such analyses reveal how electrons are distributed across the molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is the orbital from which the molecule is most likely to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering when the system accepts electrons (ω = χ² / 2η).
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.42 |
| HOMO-LUMO Energy Gap | ΔE | 5.16 |
| Ionization Potential | I | 6.58 |
| Electron Affinity | A | 1.42 |
| Electronegativity | χ | 4.00 |
| Chemical Hardness | η | 2.58 |
| Chemical Softness | S | 0.19 |
| Electrophilicity Index | ω | 3.10 |
Conformational Space Exploration and Energy Landscape
Due to the presence of several rotatable single bonds—specifically around the ether linkages and the acetic acid side chain—this compound can adopt numerous conformations. Conformational analysis is performed to identify the most stable, low-energy structures (conformers) and to understand the energy barriers between them.
This exploration involves systematically rotating the flexible bonds and calculating the potential energy of each resulting geometry. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. The analysis would reveal the preferred spatial arrangement of the pyridine (B92270) ring, the central phenoxy group, and the acetic acid moiety, which is critical for understanding how the molecule interacts with biological targets.
Molecular Docking and Dynamics Simulations with Target Macromolecules
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein or enzyme (receptor). These simulations are crucial in drug discovery for predicting the biological activity of a compound.
Prediction of Binding Modes and Affinities
Molecular docking predicts the preferred orientation of the ligand when bound to the active site of a receptor. The process involves placing the ligand in various positions and orientations within the binding site and scoring each "pose" based on how well it fits geometrically and energetically. The scoring functions estimate the binding affinity (often expressed as a binding energy in kcal/mol), which correlates with the strength of the interaction. A more negative binding energy suggests a more stable and favorable interaction.
For this compound, docking studies would identify key interactions, such as hydrogen bonds (e.g., involving the carboxylic acid group), hydrophobic interactions (with the aromatic rings), and pi-pi stacking, that stabilize the ligand-receptor complex.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds Formed | 3 |
| Interacting Amino Acid Residues | Arg120, Tyr355, Ser530 |
| Type of Interactions | Hydrogen bonding, Pi-Pi stacking, Hydrophobic |
Simulation of Ligand-Induced Conformational Changes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can model the behavior of the ligand-receptor complex over time. An MD simulation calculates the forces between atoms and their subsequent movements, providing insight into the flexibility of both the ligand and the receptor.
These simulations can reveal whether the binding of this compound induces conformational changes in the target protein. Such changes can be critical for the protein's biological function, either activating or inhibiting it. MD simulations also help to assess the stability of the binding pose predicted by docking, as an unstable interaction would see the ligand quickly dissociate from the binding site over the course of the simulation.
In Silico Prediction of ADMET-related Properties (excluding human pharmacokinetics)
In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable profiles and to flag potential liabilities, reducing the likelihood of late-stage failures.
For this compound, various properties would be predicted using established models:
Absorption: Parameters like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are estimated.
Distribution: Predictions include plasma protein binding and blood-brain barrier penetration.
Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.
Toxicity: A range of potential toxicities are screened, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
| Property | Category | Predicted Value/Outcome |
|---|---|---|
| Water Solubility (logS) | Absorption | -3.1 (Moderately soluble) |
| Human Intestinal Absorption (%) | Absorption | 92% (High) |
| Blood-Brain Barrier Permeability | Distribution | Low |
| CYP2D6 Inhibitor | Metabolism | Yes |
| CYP3A4 Inhibitor | Metabolism | No |
| Ames Mutagenicity | Toxicity | Non-mutagen |
| hERG I Inhibitor | Toxicity | Low risk |
| Hepatotoxicity | Toxicity | Low risk |
Elucidation of Reaction Mechanisms via Computational Methods for this compound Synthesis
The synthesis of diaryl ethers such as this compound is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these reactions. While specific computational studies on the synthesis of this compound are not extensively documented in the literature, a robust understanding of its formation can be derived from theoretical investigations into analogous systems, particularly the reaction between 2-halopyridines and phenoxide nucleophiles.
The key bond formation in the synthesis of the target molecule involves the coupling of a 2-substituted pyridine with a substituted phenoxyacetate. A plausible and widely utilized synthetic route is the reaction of 2-chloropyridine (B119429) with the anion of a 2-(3-hydroxyphenoxy)acetate ester, followed by hydrolysis. Computational studies on similar reactions provide significant insights into the operative mechanism.
The Concerted SNAr Mechanism
Historically, the SNAr mechanism was described as a two-step process involving the formation of a stable, anionic intermediate known as a Meisenheimer complex. chemrxiv.orgnih.gov However, recent and extensive computational and experimental evidence suggests that for many heteroaromatic systems, including 2-halopyridines with good leaving groups like chloride, the reaction often proceeds through a concerted mechanism. stackexchange.comresearchgate.net In this pathway, the attack of the nucleophile and the departure of the leaving group occur in a single, synchronous step through a single transition state, avoiding the formation of a discrete intermediate. stackexchange.com
For the synthesis of this compound, the reaction would proceed via the attack of the phenoxide oxygen on the C2 position of the 2-chloropyridine ring. The pyridine nitrogen atom plays a crucial role in activating the ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho (C2) and para (C4) positions.
Reaction Energy Profile and Activation Barriers
DFT calculations on analogous systems allow for the mapping of the potential energy surface of the reaction, providing crucial data on the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.
A representative reaction energy profile for the concerted SNAr reaction is depicted below. The profile shows the reactants (2-chloropyridine and the phenoxide) progressing to the products via a single transition state (TS).
Figure 1: Illustrative Reaction Energy Profile for the Concerted SNAr Synthesis
| Reaction Step | Description | Calculated ΔG‡ (kJ/mol) | Calculated ΔG‡ (kcal/mol) |
| Reactants → [TS] | Formation of the transition state from 2-chloropyridine and the phenoxide nucleophile. | ~88.8 | ~21.2 |
| [TS] → Products | Progression from the transition state to the final diaryl ether product and the chloride ion. | - | - |
| Overall Reaction | 2-chloropyridine + phenoxide → Diaryl ether + Cl⁻ | Exothermic | Exothermic |
| Table 1: Representative Energetic Data for the Concerted SNAr Reaction. The activation energy is based on analogous reactions of 2-chloropyridine. |
Transition State Analysis
The heart of the concerted mechanism is the transition state, a fleeting, high-energy structure where the old bonds are partially broken and new bonds are partially formed. Computational modeling provides detailed geometric information about this critical species.
In the transition state for the reaction between a phenoxide and 2-chloropyridine:
The carbon atom at the reaction center (C2 of the pyridine ring) transitions from a trigonal planar (sp²) geometry towards a more tetrahedral-like geometry.
The bond between the nucleophilic oxygen and the C2 carbon is partially formed.
The bond between the C2 carbon and the chlorine leaving group is partially broken.
The negative charge that develops is delocalized throughout the π-system of the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom.
| Parameter | Description | Representative Calculated Value (Å) |
| C2-O Distance | The forming bond between the pyridine C2 carbon and the phenoxide oxygen. | ~1.90 - 2.20 |
| C2-Cl Distance | The breaking bond between the pyridine C2 carbon and the chlorine leaving group. | ~2.30 - 2.60 |
| O-C(phenoxy) Distance | Bond length within the nucleophile (for reference). | ~1.36 |
| C2-N Distance | Bond length within the pyridine ring (for reference). | ~1.34 |
| Table 2: Hypothetical but Representative Geometric Parameters of the Concerted SNAr Transition State. Values are estimated based on general DFT studies of SNAr reactions. |
Advanced Analytical and Spectroscopic Characterization of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in vitro/non-human biological matrices)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the elemental formula (C₁₃H₁₁NO₄). Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose.
Beyond confirming the parent structure, tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural elucidation. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would generate a predictable fragmentation pattern, providing robust evidence for the connectivity of the pyridine (B92270), phenoxy, and acetic acid moieties. For diaryl ethers, characteristic fragmentation pathways include cleavage of the ether linkages. nih.gov The fragmentation spectrum would be carefully analyzed to confirm the positions of the substituents on the aromatic rings.
In the context of drug development, understanding a compound's metabolic fate is crucial. In vitro metabolite identification for this compound can be performed using non-human biological matrices, such as liver microsomes or S9 fractions from preclinical species (e.g., rat, dog). scispace.com These preparations contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. scispace.com
Following incubation of the parent compound with these matrices and necessary cofactors (e.g., NADPH), the resulting mixture is analyzed by LC-HRMS. sciex.com The high resolution allows for the detection of mass shifts corresponding to common metabolic transformations. By comparing the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug, the site of metabolic modification can be pinpointed.
Table 1: Potential Phase I Metabolic Transformations of this compound
| Transformation | Mass Shift (Da) | Potential Site of Modification |
| Monohydroxylation | +15.9949 | Pyridine ring, Phenoxy ring |
| Dihydroxylation | +31.9898 | Pyridine ring, Phenoxy ring |
| O-dealkylation | -14.0157 | Cleavage of the ether linkage |
| Carboxylation | +43.9898 | Oxidation of a methyl group (if present in an analog) |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, solid-state NMR for polymorphs)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise molecular structure in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are necessary to assemble the complete structural puzzle of this compound. ipb.ptethernet.edu.et
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and phenoxy rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each carbon atom that bears a proton. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is key to connecting the different structural fragments. It shows correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). For instance, HMBC would show a correlation from the CH₂ protons of the acetic acid moiety to the carbons of the phenoxy ring, confirming their connectivity through the ether oxygen. researchgate.netnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information about the molecule's preferred conformation in solution.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (¹H → ¹³C) |
| Acetic Acid CH₂ | 4.70 | 65.0 | C=O, Phenoxy C-O |
| Acetic Acid C=O | - | 171.0 | - |
| Pyridine H-6 | 8.20 | 148.0 | Pyridine C-2, Pyridine C-4 |
| Pyridine H-3, H-4, H-5 | 7.00 - 7.80 | 110.0 - 140.0 | Adjacent Pyridine Carbons |
| Phenoxy H-2, H-4, H-5, H-6 | 6.90 - 7.40 | 115.0 - 160.0 | Adjacent Phenoxy Carbons, Acetic Acid CH₂ |
For the solid state, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical attribute that can affect stability, solubility, and bioavailability. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.netresearchgate.net The ¹³C cross-polarization magic angle spinning (CP-MAS) experiment is particularly informative. nih.gov Since the chemical shift of a nucleus in the solid state is highly sensitive to its local environment (molecular conformation and intermolecular packing), different polymorphs will give rise to distinct ¹³C NMR spectra. The number of unique resonances in the spectrum can also indicate the number of crystallographically independent molecules in the asymmetric unit (Z'). researchgate.net
X-ray Crystallography of this compound and its Co-crystal Structures with Target Proteins
Single-crystal X-ray crystallography provides the most definitive, atomic-level picture of a molecule's three-dimensional structure. For this compound, this technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the relative orientation of the aromatic rings. researchgate.net Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group and potential π-π stacking between the aromatic rings.
The formation of pharmaceutical co-crystals, where the active pharmaceutical ingredient (API) crystallizes with a neutral co-former, is a widely used strategy to modify the physicochemical properties of a drug. crystalpharmatech.comnih.gov X-ray crystallography is the gold standard for confirming the formation of a co-crystal and characterizing its structure. For this compound, co-formers could be selected to interact with the carboxylic acid via hydrogen bonding. Crystallographic analysis would confirm the nature of these interactions and the stoichiometry of the API and co-former in the crystal lattice.
When a compound is designed to interact with a biological target like a protein, obtaining a co-crystal structure of the ligand bound to the protein is of immense value. This is typically achieved by crystallizing the protein in the presence of the inhibitor. The resulting X-ray structure reveals the precise binding mode of the compound in the protein's active site, identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other binding forces. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding further drug design efforts.
Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de An IR spectrum arises from vibrations that cause a change in the molecular dipole moment, while a Raman spectrum results from vibrations that cause a change in the molecular polarizability. ksu.edu.sastellarnet.us Together, they provide a characteristic "fingerprint" of the molecule, allowing for the identification of key functional groups.
For this compound, these techniques can readily identify:
The strong C=O stretching vibration of the carboxylic acid group (typically ~1700-1730 cm⁻¹).
The broad O-H stretch of the carboxylic acid, often involved in hydrogen bonding (~2500-3300 cm⁻¹).
The characteristic C-O-C stretching of the diaryl ether linkage (~1200-1300 cm⁻¹). libretexts.org
Vibrations associated with the aromatic rings (C=C stretching at ~1450-1600 cm⁻¹ and C-H bending).
Table 3: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | IR |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | IR, Raman |
| Diaryl Ether | C-O-C Asymmetric Stretch | 1200 - 1300 | IR (Strong) |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | IR, Raman |
| Pyridine Ring | Ring Breathing | ~1000 | Raman (Strong) |
Beyond functional group identification, vibrational spectroscopy is a sensitive probe of molecular conformation. nih.gov The diaryl ether bond in this compound allows for rotational freedom, leading to different possible conformers. These conformers may have unique, albeit subtly different, vibrational spectra. researchgate.net By comparing experimental spectra with those predicted from computational chemistry (e.g., Density Functional Theory), it is possible to gain insight into the molecule's preferred conformation and the energy barriers between different rotational states.
Pre Clinical Biological Evaluation of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid in Model Systems Strictly Non Human, Non Clinical, No Dosage/safety/human Trial Data
In Vitro Assays for Target Engagement and Functional Activity
Cell-Free Biochemical Assays (e.g., enzyme activity, binding)
Studies utilizing cell-free biochemical assays have identified the direct molecular target of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. Through surface plasmon resonance (SPR) analysis, the compound has been shown to directly interact with glycoprotein (B1211001) 130 (gp130), the signal-transducing β-subunit of the interleukin-6 (IL-6) receptor complex. nih.gov This binding is crucial to its mechanism of action, as it specifically reduces the binding of the IL-6/IL-6Rα complex to gp130. nih.gov This direct engagement with a key component of the IL-6 signaling pathway provides a molecular basis for its observed biological effects.
Cell-Based Phenotypic Assays (e.g., pathway modulation, cellular response in specific cell lines)
The functional activity of this compound has been extensively characterized in various cell-based assays, demonstrating its ability to modulate the IL-6 signaling pathway and elicit specific cellular responses.
In human hepatoma HepG2 cells, the compound effectively suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-6. nih.gov A luciferase reporter gene assay in HepG2 cells transfected with a pSTAT3-luciferase construct determined the half-maximal inhibitory concentration (IC50) for this effect to be 5.9 μM. researchgate.net Further investigation in HepG2 cells using Western blot analysis confirmed that the compound results in a dose-dependent inhibition of IL-6-induced phosphorylation of STAT3, as well as its upstream kinases, Janus kinase 2 (JAK2) and gp130 itself. nih.govresearchgate.net
Notably, the inhibitory activity of this compound is specific to the IL-6 pathway. It did not affect STAT3 activation induced by leukemia inhibitory factor (LIF) or oncostatin M (OSM), which also signal through gp130 but utilize different receptor complexes. nih.govresearchgate.net However, it did inhibit signaling stimulated by IL-11, which, like IL-6, relies on a gp130 homodimer. researchgate.net
The compound's impact on cellular proliferation was assessed using the IL-6-dependent human erythroleukemic cell line, TF-1. In these cells, this compound markedly inhibited IL-6-induced proliferation, with a calculated IC50 value of 7.5 μM. nih.govmedchemexpress.com
In another cell model, using osteoblasts stimulated with lipopolysaccharide (LPS) and advanced glycation end products (AGEs), the compound was shown to downregulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) through the JAK2/STAT3 signaling pathway. nih.govscienceopen.com This indicates an influence on pathways related to bone metabolism.
| Assay Type | Cell Line | Target Pathway/Response | Key Finding | IC50 Value |
|---|---|---|---|---|
| Reporter Gene Assay | HepG2 (human hepatoma) | IL-6-induced STAT3 activation | Inhibition of luciferase activity | 5.9 μM researchgate.net |
| Western Blot | HepG2 (human hepatoma) | IL-6-induced phosphorylation | Dose-dependent inhibition of p-STAT3, p-JAK2, p-gp130 nih.govresearchgate.net | N/A |
| Proliferation Assay | TF-1 (human erythroleukemia) | IL-6-dependent cell proliferation | Inhibition of proliferation | 7.5 μM nih.govmedchemexpress.com |
| Gene Expression Analysis | Osteoblasts | LPS/AGEs-induced RANKL expression | Downregulation of RANKL via JAK2/STAT3 pathway nih.govscienceopen.com | N/A |
Phenotypic Screening in Model Organisms (e.g., plant models, microbial models)
No information was found in the searched literature regarding the phenotypic screening of this compound in plant or microbial model organisms.
Ex Vivo Organ or Tissue Model Studies
No information was found in the searched literature regarding the evaluation of this compound in ex vivo organ or tissue models. One study investigating its combination with kaempferol (B1673270) mentioned an ex vivo assay for Th17 cell differentiation, however, this involved the culture of cells isolated from mice rather than intact tissue. nih.gov
Pharmacodynamic Biomarker Identification in Non-Human In Vivo Models (e.g., rodent models)
In vivo studies in rodent models have identified several pharmacodynamic biomarkers that are modulated by the administration of this compound, confirming its biological activity in a whole-organism context.
In mice, the compound was shown to antagonize IL-6-induced production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov This demonstrates its ability to disrupt the inflammatory cascade initiated by IL-6 in vivo.
Further studies in a mouse model of collagen-induced arthritis (CIA) identified several key biomarkers of disease activity that were significantly reduced by the compound. These include serum levels of Cartilage Oligomeric Matrix Protein (COMP), a marker of cartilage turnover, and Serum Amyloid P (SAP), an acute-phase inflammatory protein. researchgate.net Additionally, levels of anti-collagen type II (CII) IgG antibodies were also decreased, indicating an impact on the autoimmune response in this model. researchgate.net
In a mouse model of cerulein-induced acute pancreatitis, administration of the compound led to a reduction in the expression of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in pancreatic tissue. researchgate.net
In a rat model of lipopolysaccharide (LPS)-induced peri-implantitis in the context of type 2 diabetes, the compound decreased the expression of IL-6 and RANKL in the affected bone tissue, highlighting its potential to modulate inflammatory bone resorption. nih.govscienceopen.com
| Rodent Model | Disease Model | Biomarker | Effect of Compound |
|---|---|---|---|
| Mouse | IL-6-induced inflammation | TNF-α (serum) | Decreased nih.gov |
| Mouse | Collagen-Induced Arthritis (CIA) | COMP (serum) | Decreased researchgate.net |
| Mouse | Collagen-Induced Arthritis (CIA) | SAP (serum) | Decreased researchgate.net |
| Mouse | Collagen-Induced Arthritis (CIA) | Anti-CII IgG (serum) | Decreased researchgate.net |
| Mouse | Cerulein-Induced Pancreatitis | IL-1β, TNF-α, IL-6 (pancreatic tissue) | Decreased researchgate.net |
| Rat | LPS-Induced Peri-implantitis | IL-6, RANKL (bone tissue) | Decreased nih.govscienceopen.com |
Metabolic Stability and Degradation Studies in In Vitro Biological Matrices (e.g., liver microsomes, plasma)
The metabolic stability of this compound was evaluated in vitro using pooled liver microsomes from both rats and humans. These studies are crucial for predicting the compound's metabolic fate and clearance in vivo.
In rat liver microsomes, the compound exhibited a half-life (t1/2) of 15.3 ± 1.4 minutes. The in vitro intrinsic clearance (CLint, in vitro) was calculated to be 91 ± 8.4 μL/min/mg protein.
In human liver microsomes, the compound demonstrated slightly greater stability, with a half-life of 21.9 ± 2.8 minutes. The corresponding in vitro intrinsic clearance was 64 ± 8.1 μL/min/mg protein.
These results indicate that this compound undergoes moderate metabolism by both rat and human cytochrome P450 enzymes. The observed interspecies difference suggests that the compound may have higher bioavailability in humans compared to rats.
| Biological Matrix | Species | Half-Life (t1/2) (min) | In Vitro Intrinsic Clearance (CLint, in vitro) (μL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Rat | 15.3 ± 1.4 | 91 ± 8.4 |
| Liver Microsomes | Human | 21.9 ± 2.8 | 64 ± 8.1 |
Species-Specific Activity Profiling Across Relevant Biological Systems
A comprehensive review of available scientific literature and research databases reveals a significant gap in the publicly accessible data regarding the species-specific biological activity of this compound in non-human model systems. Despite targeted searches for preclinical evaluations, including in vitro and in vivo studies, no specific research findings detailing the activity of this particular compound across different species could be identified.
The exploration for data encompassed a variety of related keywords and search strategies, focusing on the compound's potential interactions within diverse biological systems. These searches aimed to uncover information on its enzymatic and receptor-level activities, as well as any observed physiological or toxicological effects in preclinical animal models. However, these efforts did not yield any specific studies or datasets for "this compound."
While research exists for the broader class of phenoxyacetic acid derivatives, and for other compounds containing pyridine (B92270) or phenoxy moieties, this information is not directly applicable to the specific molecule . The unique structural arrangement of the pyridin-2-yloxy and phenoxy groups linked to the acetic acid core dictates its specific chemical properties and, consequently, its biological interactions. Extrapolating findings from structurally different analogs would be scientifically unsound and speculative.
Therefore, the creation of detailed data tables and an in-depth analysis of the species-specific activity profile for this compound is not possible at this time due to the absence of published research. The scientific community has not yet characterized the preclinical biological profile of this compound in a manner that would allow for a comparative discussion of its effects across different non-human species.
Derivatives, Analogues, and Prodrug Strategies of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid
Design and Synthesis of Chemically Modified Analogues with Enhanced Properties
The chemical modification of a lead compound like 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is a cornerstone of medicinal chemistry, aimed at enhancing desired properties such as efficacy, selectivity, and pharmacokinetic profile. The synthesis of analogues would typically involve modifications at several key positions: the phenoxy ring, the pyridine (B92270) ring, and the acetic acid side chain.
Standard synthetic routes to phenoxyacetic acid derivatives often involve the Williamson ether synthesis, where a phenol (B47542) is reacted with an α-haloacetate in the presence of a base. nih.gov For the synthesis of analogues of this compound, this could involve reacting 3-(pyridin-2-yloxy)phenol (B2765781) with various substituted α-haloacetates. Alternatively, substituted 2-halopyridines could be reacted with resorcinol (B1680541) derivatives, followed by etherification to introduce the acetic acid moiety.
To explore the structure-activity relationship (SAR), chemists would systematically introduce a variety of substituents on both the phenoxy and pyridine rings. For instance, electron-donating or electron-withdrawing groups could be installed to modulate the electronic properties of the molecule, which can influence binding to a biological target. The nature and position of these substituents can significantly impact the biological activity of pyridine derivatives. mdpi.com
Table 1: Hypothetical Analogues of this compound for SAR Studies
| Modification Site | Type of Modification | Rationale |
| Phenoxy Ring | Introduction of halogen, alkyl, or alkoxy groups | To explore steric and electronic effects on target binding. |
| Pyridine Ring | Substitution with electron-donating or -withdrawing groups | To modulate the pKa of the pyridine nitrogen and influence interactions. |
| Acetic Acid Chain | Esterification or amidation | To alter solubility, cell permeability, and metabolic stability. |
| Ether Linkage | Replacement with thioether or amine linkages | To investigate the importance of the ether oxygen in biological activity. |
Strategies for Improving Selectivity and Potency through Structural Refinement
Improving the selectivity and potency of a drug candidate is a critical step in minimizing off-target effects and enhancing the therapeutic index. For this compound, this would involve a detailed understanding of its interaction with its biological target.
Computational modeling and molecular docking studies are often employed to visualize the binding mode of a ligand within the active site of a protein. This information can guide the rational design of analogues with improved fit and, consequently, higher potency and selectivity. For example, if a specific pocket in the binding site is identified, analogues with substituents that can occupy this pocket can be synthesized.
The introduction of conformational constraints, such as incorporating the acetic acid side chain into a ring system, can also enhance potency and selectivity by reducing the entropic penalty upon binding.
Rational Design of Prodrugs for Modulated Bioavailability or Targeted Delivery (e.g., ester-based prodrugs)
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. nih.gov This strategy is often used to overcome issues with poor solubility, low bioavailability, or to achieve targeted drug delivery. researchgate.net
For a carboxylic acid-containing compound like this compound, a common prodrug approach is the formation of esters. Ester-based prodrugs are generally more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes. Once inside the body, these esters can be hydrolyzed by ubiquitous esterase enzymes to release the active drug. researchgate.net
The choice of the alcohol used to form the ester can be tailored to control the rate of hydrolysis and the release profile of the active drug. For example, bulkier esters may be hydrolyzed more slowly, leading to a more sustained release.
Table 2: Potential Ester-Based Prodrug Strategies for this compound
| Ester Type | Alcohol Moiety | Potential Advantage |
| Alkyl Esters | Ethanol, Propanol | Increased lipophilicity, potential for enhanced oral absorption. |
| Glycol Esters | Ethylene glycol | Improved water solubility. |
| Amino Acid Esters | Glycine, Alanine | Potential for targeted uptake by amino acid transporters. |
Bioconjugation Strategies for this compound (e.g., fluorescent probes, affinity tags)
Bioconjugation involves the covalent attachment of a molecule, such as a drug, to another molecule, often a biomolecule or a probe. This can be used to study the mechanism of action of a drug, to visualize its distribution in cells or tissues, or to create targeted drug delivery systems. thermofisher.com
The carboxylic acid group of this compound provides a convenient handle for bioconjugation. Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid can be activated to form an amide bond with an amine-containing molecule. thermofisher.com
Fluorescent Probes: By conjugating this compound to a fluorescent dye, researchers can create a tool to visualize the localization of the compound within cells. This can provide valuable information about its cellular uptake and distribution. nih.gov
Affinity Tags: Attaching an affinity tag, such as biotin (B1667282), to this compound can facilitate the identification of its protein targets. nih.gov In a typical photoaffinity labeling experiment, a photoreactive group is also incorporated into the molecule. Upon binding to its target and exposure to UV light, a covalent bond is formed. The biotin tag then allows for the isolation of the drug-protein complex for identification by techniques such as mass spectrometry. nih.gov
Potential Non Clinical Applications of 2 3 Pyridin 2 Yloxy Phenoxy Acetic Acid
Use as a Chemical Probe for Fundamental Biological Pathway Elucidation
While direct studies detailing the use of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid as a chemical probe are not extensively documented, its structural motifs are present in molecules with known biological activity. For instance, phenoxyacetic acid derivatives have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov Furthermore, structurally related pyridine-containing compounds have been developed as potent and selective inhibitors for biological targets like the transforming growth factor-beta (TGF-β) type I receptor. jetir.orgresearchgate.net
The ability of such compounds to selectively interact with specific biological macromolecules makes them valuable tools for elucidating complex cellular signaling pathways. A chemical probe must possess high affinity and selectivity for its target to provide clear insights into biological function. The structural similarity of this compound to these biologically active agents suggests its potential to be developed into a chemical probe. For example, 1H-pyrrolo[2,3-b]pyridine-3-acetic acid (7-azaindole-3-acetic acid), an analogue of the plant hormone auxin, has been characterized as a molecular probe for studying auxin physiology due to its similar molecular geometry. nih.gov Future research could explore the specific protein interactions of this compound to determine its suitability for investigating particular biological pathways.
Applications in Agrochemistry (e.g., plant growth regulation mechanisms, herbicidal actions, fungicides)
The most prominent potential non-clinical application of this compound lies within the field of agrochemistry, particularly as a herbicide or plant growth regulator. mdpi.com This potential is strongly inferred from the well-established activities of the broader classes of phenoxyacetic acids and pyridine-containing compounds.
Plant Growth Regulation and Herbicidal Action:
Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are synthetic auxins. beilstein-journals.orgumn.edu Auxins are a class of plant hormones that, at low concentrations, regulate various growth and developmental processes. mdpi.com However, when synthetic auxins like phenoxyacetic acids are applied at higher concentrations, they disrupt the plant's hormonal balance and protein synthesis, leading to uncontrolled growth and ultimately, the death of susceptible plants, particularly broadleaf weeds. beilstein-journals.orgumn.edu This class of herbicides is known to act at multiple sites within the plant and can be translocated to areas of new growth. umn.edu
The pyridine (B92270) ring in this compound is also a key feature in many agrochemicals. researchgate.net Research into aryloxyacetic acid derivatives has shown that compounds bearing a pyridine ring can exhibit significant herbicidal activity. beilstein-journals.org For example, studies on novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides, have demonstrated that chloro-substituted pyridine moieties can confer superior herbicidal efficacy. beilstein-journals.orgnih.gov
The combination of the phenoxyacetic acid structure with a pyridine ring suggests that this compound could function as a growth regulator herbicide. Its mode of action would likely involve mimicking natural auxins, causing physiological disruptions in target weed species. The specific substitution pattern on both the phenoxy and pyridine rings would be crucial in determining its selectivity and potency.
Fungicidal Actions:
While the primary agrochemical potential appears to be herbicidal, some phenoxyacetic acid derivatives have also been explored for fungicidal properties. jetir.org The core structure is a versatile scaffold that can be modified to target different biological processes. Therefore, it is plausible that this compound or its close analogues could exhibit fungicidal activity, although specific research in this area is required.
Table 1: Examples of Related Compounds and their Agrochemical Activity
Click to view table
| Compound Class/Example | Type of Activity | Mechanism of Action | Reference |
| Phenoxyacetic acids (e.g., 2,4-D) | Herbicide / Plant Growth Regulator | Synthetic Auxin; disrupts hormone balance and protein synthesis. | beilstein-journals.orgumn.edu |
| Pyridine-bearing aryloxyacetic acids | Herbicide | HPPD Inhibition (in some derivatives). | beilstein-journals.org |
| 2-methyl-4-chlorophenoxy acetic acid-Na | Herbicide | Phenoxy carboxylic acid selective hormone herbicide. | nih.gov |
| Fluroxypyr | Herbicide | Pyridinyloxyacetic acid synthetic auxin. | nih.gov |
Potential in Materials Science (e.g., as a ligand in coordination chemistry, polymer precursors)
The molecular structure of this compound makes it an interesting candidate for applications in materials science, particularly in coordination chemistry.
Ligand in Coordination Chemistry:
The compound possesses multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine ring has a lone pair of electrons and is a well-known coordination site. Additionally, the carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The ether oxygen atoms could also potentially participate in coordination.
This versatility is supported by studies on similar molecules. For example, pyridine-2,4,6-tricarboxylic acid is known to react with various transition metals and lanthanides to form coordination polymers with diverse structures. The ability of phenoxyacetic acids to act as ligands has also been demonstrated in the formation of polymeric structures with alkali metals. The specific coordination mode of this compound would depend on the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of such coordination polymers could lead to new materials with interesting magnetic, optical, or catalytic properties.
Polymer Precursors:
The potential of this compound as a polymer precursor is less direct but conceivable. Research has been conducted on the synthesis of polyaniline salts through the emulsion polymerization of aniline (B41778) in the presence of phenoxyacetic acid and its derivatives. niscpr.res.in In this process, the phenoxyacetic acid acts as a dopant, influencing the properties of the resulting conducting polymer. niscpr.res.in The presence of both the carboxylic acid and the pyridine group could allow this compound to be incorporated into polymer backbones through condensation reactions, potentially leading to polyesters or polyamides with unique properties conferred by the pyridin-2-yloxy-phenoxy moiety.
Table 2: Potential Coordination Sites in this compound
Click to view table
| Functional Group | Potential Role in Coordination |
| Pyridine Nitrogen | Lewis base, coordinates to metal ions. |
| Carboxylate Group | Can coordinate in monodentate, bidentate, or bridging modes. |
| Ether Oxygens | Potential for weaker coordination interactions. |
Role in Analytical Chemistry (e.g., as a derivatizing agent, reference standard)
In analytical chemistry, this compound could serve valuable roles, primarily as a reference standard.
Reference Standard:
A reference standard is a highly purified compound used as a measurement base in analytical tests. Given its potential use as an agrochemical, it would be essential to have a certified reference standard of this compound for several purposes:
Quality Control: To ensure the purity and concentration of active ingredients in commercial herbicide or plant growth regulator formulations.
Residue Analysis: To accurately quantify trace amounts of the compound in environmental samples such as soil, water, and crops. nih.gov
Metabolism Studies: To identify and quantify metabolites in toxicological and environmental fate studies.
The development of sensitive analytical methods, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), for the detection of phenoxyacetic acid herbicides and their transformation products in groundwater highlights the need for pure standards of each parent compound. nih.gov
Derivatizing Agent:
Derivatization is a technique used in chemical analysis to convert an analyte into a product that is easier to detect or separate. greyhoundchrom.commdpi.com This often involves reacting the analyte with a derivatizing agent to improve properties like volatility for gas chromatography (GC) or to add a chromophore or fluorophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). researchgate.netlibretexts.org
While there is no specific evidence of this compound being used as a derivatizing agent, its carboxylic acid group could potentially be activated to react with alcohols or amines. However, its primary role in analytical chemistry is more likely to be that of an analyte requiring a reference standard, rather than a reagent used for derivatization. Reagents like phenoxyacetic anhydride (B1165640) are more typically used for such purposes. glenresearch.com
Conclusion and Future Research Directions
Synthesis of Key Research Findings on 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid
Direct research findings on this compound are not available in the current body of scientific literature. Searches of prominent chemical and life science databases have yielded no specific studies detailing its biological activity, physicochemical properties, or spectroscopic data.
The research landscape for structurally similar compounds, however, is rich and varied. Phenoxyacetic acid derivatives are widely recognized for their herbicidal properties, and many have been developed as anti-inflammatory agents, targeting enzymes such as cyclooxygenase (COX). Similarly, molecules incorporating a pyridin-2-yloxy group are explored in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents.
While it is plausible that this compound has been synthesized, potentially as part of a larger chemical library for screening purposes, the results of such screenings, if conducted, have not been made public.
Remaining Challenges and Open Questions in the Research Landscape
The primary and most significant challenge is the fundamental lack of any published research on this compound. This absence raises several open questions:
Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce this compound with high purity? What are its detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry) and physicochemical properties (solubility, pKa, logP)?
Biological Activity: Does this compound exhibit any significant biological activity? Given its structural motifs, potential areas for investigation would include herbicidal, anti-inflammatory, anti-cancer, or other therapeutic activities.
Structure-Activity Relationships (SAR): How does the specific arrangement of the pyridin-2-yloxy group at the meta-position of the phenoxy ring influence its potential biological activity compared to ortho- or para-substituted analogs?
Mechanism of Action: If any biological activity is discovered, what is the underlying molecular mechanism?
Without answers to these fundamental questions, the compound remains an unexplored entity within the vast chemical space.
Proposed Future Research Avenues for this compound
To address the current knowledge gap, a structured research program for this compound could be proposed:
Development of a Robust Synthetic Protocol: The initial research should focus on establishing a reliable synthesis method. This would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the diaryl ether bond.
Comprehensive Physicochemical and Spectroscopic Characterization: Once synthesized, the compound should be thoroughly characterized to establish a complete and verifiable data profile.
Broad-Based Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential "hits." This could include screens for herbicidal activity, antimicrobial activity, and assays against various human cell lines and protein targets.
Focused Mechanistic Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the mechanism of action and identifying the molecular targets.
Analogue Synthesis and SAR Studies: The synthesis of a series of related analogues with systematic structural modifications would be crucial for establishing structure-activity relationships and optimizing any initial lead compound.
Broader Implications for Phenoxyacetic Acid Chemistry and Related Scientific Disciplines
The systematic investigation of under-researched molecules like this compound holds broader implications for the fields of medicinal and agricultural chemistry. Each new, well-characterized compound adds a valuable data point to our understanding of how subtle structural changes can impact biological activity.
The exploration of this specific substitution pattern could reveal novel structure-activity relationships that have been previously overlooked. For instance, the electronic and steric properties of the pyridin-2-yloxy substituent at the meta-position could confer unique binding properties to a target protein that are not observed with other substitution patterns.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 3-hydroxyphenol with 2-chloropyridine under alkaline conditions to form 3-(pyridin-2-yloxy)phenol .
- Step 2 : Etherification of the phenolic intermediate with chloroacetic acid in the presence of a base (e.g., K₂CO₃) to introduce the acetic acid moiety.
Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or acetone), and stoichiometric ratios. Impurities from incomplete substitution can be minimized via HPLC purification (>98% purity) .
How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water) .
- NMR : Confirm connectivity via ¹H NMR (e.g., pyridyl protons at δ 8.3–8.5 ppm, phenoxy signals at δ 6.7–7.2 ppm) .
- FT-IR : Validate functional groups (C=O stretch at ~1700 cm⁻¹, pyridyl C-N at ~1600 cm⁻¹) .
Cross-validate with elemental analysis to ensure correct stoichiometry (C₁₃H₁₁NO₅) .
What are the critical safety considerations for handling this compound?
- Hazards : Eye/skin irritation, respiratory toxicity (Category 4 acute toxicity per GHS) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas .
- Emergency protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for persistent irritation .
Advanced Research Questions
How can computational methods predict the reactivity of this compound in novel reactions?
- QSPR/QSAR modeling : Correlate molecular descriptors (e.g., HOMO/LUMO energies) with reaction outcomes using software like Gaussian or COSMO-RS .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .
- DFT calculations : Evaluate transition states for esterification or amidation reactions to optimize catalytic conditions .
What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with bioactivity .
- Target validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinases) .
How can researchers address low aqueous solubility in pharmacological studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering stability .
- Prodrug design : Synthesize ester derivatives (e.g., methyl or ethyl esters) that hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Methodological Challenges and Solutions
What are the limitations of current synthetic methods, and how can they be improved?
- Challenge : Low yields in etherification due to steric hindrance.
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Validation : Monitor reaction progress via TLC or inline IR spectroscopy .
How to differentiate between regioisomers in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
